(1,2-13C2)decanoic acid

Description

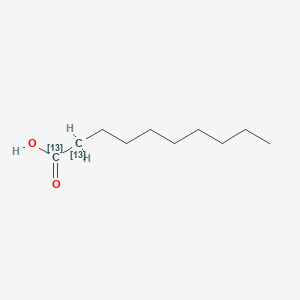

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-OJJJIBSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584355 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-30-2 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Purity Verification of 1,2 13c2 Decanoic Acid for Research Applications

Methodologies for Isotopic Labeling at the Carboxyl and Alpha-Carbon Positions

The introduction of isotopic labels at specific positions within a molecule, such as the carboxyl and alpha-carbons of decanoic acid, requires a synthetic strategy that builds the carbon skeleton from smaller, isotopically enriched precursors. A common and effective approach for this type of synthesis is based on the malonic ester synthesis, which allows for the formation of a carboxylic acid from an alkyl halide and a malonate derivative. rsc.org To achieve dual labeling at the C-1 and C-2 positions, the malonic ester precursor must itself contain the ¹³C labels at the desired carbons.

The synthesis of (1,2-¹³C₂)decanoic acid is efficiently achieved through a multi-step chemical process. The reaction scheme involves the alkylation of a doubly labeled malonic ester with an eight-carbon alkyl chain, followed by hydrolysis and decarboxylation to yield the final ten-carbon fatty acid. rsc.org

A key precursor for this synthesis is a malonic ester labeled with ¹³C at both the C-1 and C-2 positions, such as diethyl (1,2-¹³C₂)malonate. This compound provides the labeled carboxyl and alpha-carbons. The remainder of the fatty acid's carbon chain is introduced using an appropriate alkyl halide, specifically a 1-halo-octane like 1-bromooctane. rsc.org

The general reaction scheme proceeds as follows:

Alkylation : The doubly labeled diethyl malonate is treated with a base (e.g., sodium hydride) to remove an acidic alpha-proton, creating a nucleophilic enolate. This enolate is then reacted with 1-bromooctane, which attaches the eight-carbon chain to the malonate structure. rsc.org

Hydrolysis : The resulting diethyl 2-octyl-(1,2-¹³C₂)malonate is hydrolyzed, typically under acidic conditions. This step converts the two ester groups into carboxylic acid groups, forming an intermediate labeled octylmalonic acid. rsc.org

Table 1: Key Precursors in the Synthesis of (1,2-¹³C₂)decanoic Acid This table is based on a representative malonic ester synthesis pathway.

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| Diethyl (1,2-¹³C₂)malonate | C₂H₅OOC-¹³CH₂-¹³COOC₂H₅ | Provides the ¹³C-labeled carboxyl (C-1) and alpha-carbon (C-2). |

| 1-Bromooctane | CH₃(CH₂)₇Br | Provides the remaining eight-carbon alkyl chain (C-3 to C-10). rsc.org |

| Sodium Hydride | NaH | Acts as a base to deprotonate the malonic ester for alkylation. rsc.org |

Isotopic Enrichment and Purity Assessment Techniques for Research-Grade (1,2-¹³C₂)decanoic Acid

For (1,2-¹³C₂)decanoic acid to be effective in research applications, particularly as an internal standard for isotope dilution mass spectrometry, its quality must be rigorously controlled. ckisotopes.com Research-grade material is defined by high isotopic enrichment and high chemical purity.

Isotopic Enrichment refers to the percentage of molecules in the sample that contain the ¹³C isotopes at the specified positions. For quantitative applications, this value must be as high as possible to ensure a strong, distinct signal from the labeled compound compared to any naturally occurring (unlabeled) analyte. ckisotopes.com Commercially available research-grade (1,2-¹³C₂)decanoic acid typically specifies an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com

Chemical Purity ensures that the material is free from other contaminating substances, including residual precursors, side-products from the synthesis, or other fatty acids. High chemical purity (>99%) is essential to prevent interference in sensitive analytical methods. The combination of high isotopic and chemical purity is critical for the accuracy and reproducibility of experiments. ckisotopes.combuchem.com

A suite of analytical techniques is employed to verify the structural integrity, isotopic enrichment, and chemical purity of synthesized (1,2-¹³C₂)decanoic acid. The primary methods are mass spectrometry and nuclear magnetic resonance spectroscopy. buchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While MS confirms the mass, ¹³C NMR spectroscopy confirms the precise location of the labels. The ¹³C NMR spectrum of (1,2-¹³C₂)decanoic acid will show two signals with significantly enhanced intensity corresponding to the carboxyl carbon (C-1) and the alpha-carbon (C-2). Definitive proof of the 1,2-labeling pattern comes from the observation of ¹³C-¹³C coupling (a splitting of the signals) between these two adjacent labeled carbons.

Table 2: Analytical Techniques for Quality Assessment of (1,2-¹³C₂)decanoic Acid

| Analytical Technique | Parameter Assessed | Typical Findings |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight | Confirms the expected mass shift (M+2) for the doubly labeled compound. sigmaaldrich.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical and Isotopic Purity | Purity is typically >99%, with an isotopic enrichment of 99 atom % ¹³C. |

Advanced Analytical Methodologies for 1,2 13c2 Decanoic Acid and Its Metabolites in Complex Biological Matrices

Mass Spectrometry-Based Approaches for Tracing and Quantification of (1,2-13C2)decanoic Acid and its Derivatives

Mass spectrometry (MS) is a cornerstone for metabolic studies utilizing stable isotope tracers due to its high sensitivity, specificity, and ability to differentiate between isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including isotopically labeled ones like this compound. mdpi.comcreative-proteomics.com Its high chromatographic resolution and sensitive detection make it suitable for separating and identifying fatty acids in complex biological mixtures. creative-proteomics.com

Derivatization: A crucial step in the GC-MS analysis of fatty acids is derivatization, which converts the non-volatile fatty acids into volatile derivatives suitable for gas chromatography. universiteitleiden.nlshimadzu.com Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or the formation of other esters like pentafluorobenzyl (PFB) esters. universiteitleiden.nllipidmaps.org For instance, decanoic acid can be derivatized using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) with 1% TBDMSCl or through headspace liquid-phase microextraction coupled with in-needle derivatization for analysis in various matrices. scientificlabs.ieresearchgate.net

Analytical Findings: In metabolic flux analysis, GC-MS is instrumental in determining the ¹³C-labeling patterns of various metabolites derived from ¹³C-labeled substrates. creative-proteomics.com For example, after introducing (1,2-¹³C₂)decanoic acid, its β-oxidation would lead to the formation of ¹³C₂-acetyl-CoA. The incorporation of this labeled acetyl-CoA into other molecules, such as amino acids or newly synthesized fatty acids, can be precisely measured by GC-MS. researchgate.net This provides detailed insights into the metabolic fate of the decanoic acid carbon backbone. The technique's robustness and the information-rich labeling data it provides are advantageous for resolving complex metabolic network structures. creative-proteomics.com

Table 1: GC-MS Derivatization Reagents for Fatty Acid Analysis

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|---|

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MtBSTFA | Carboxylic Acid | tert-Butyldimethylsilyl (TBDMS) ester | researchgate.net |

| Pentafluorobenzyl bromide | PFBBr | Carboxylic Acid | Pentafluorobenzyl (PFB) ester | universiteitleiden.nllipidmaps.org |

| Methanolic HCl | - | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | lipidmaps.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QqQ-MS) Applications for this compound and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, offers a highly sensitive and specific platform for the quantification of (1,2-¹³C₂)decanoic acid and its metabolites in biological fluids. oup.comnih.gov This approach is often preferred for analyzing a wide range of lipids without the need for derivatization, although derivatization can be used to enhance sensitivity for certain analytes like short- and medium-chain fatty acids. nih.govnih.gov

Methodology: Reverse-phase liquid chromatography is commonly employed to separate fatty acids and their derivatives based on their hydrophobicity. oup.comresearchgate.net The separated analytes are then introduced into the mass spectrometer, typically using electrospray ionization (ESI). nih.gov For quantification, a triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. oup.comnih.gov This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This high specificity minimizes interferences from the complex biological matrix.

Research Findings: Studies have successfully used LC-MS/MS to trace the metabolic fate of ¹³C-labeled fatty acids in various biological systems. oup.comnih.gov For instance, after administration of (1,2-¹³C₂)decanoic acid, its incorporation into more complex lipids like triacylglycerols and phosphatidylcholines can be monitored. oup.com The detection of ¹³C-labeled lipid species provides direct evidence of the metabolic pathways involved. For example, a study on placental explants used LC-MS/MS to quantify the incorporation of ¹³C-labeled fatty acids into different lipid classes, revealing that palmitic acid was primarily directed towards phosphatidylcholine synthesis, while oleic acid was incorporated into both phosphatidylcholines and triacylglycerols. oup.comoup.com

Table 2: Example LC-MS/MS Parameters for Medium-Chain Fatty Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 or C8 reverse-phase | oup.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | oup.comnih.gov |

| Precursor Ion (for Decanoic Acid) | m/z 171.1 (for ¹²C) or 173.1 (for ¹³C₂) |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of this compound and Related Analytes

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method utilizes a stable isotope-labeled version of the analyte as an internal standard. For the quantification of endogenous decanoic acid, (1,2-¹³C₂)decanoic acid can serve as this ideal internal standard.

Principle: A known amount of the isotopically labeled standard, (1,2-¹³C₂)decanoic acid, is added to the biological sample at the earliest stage of sample preparation. lipidmaps.org This "isotope spike" mixes with the endogenous, unlabeled decanoic acid. The labeled and unlabeled forms of the analyte are chemically identical and thus behave identically during extraction, derivatization, and chromatographic separation, correcting for any sample loss or matrix effects. mdpi.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the labeled internal standard is used to calculate the exact concentration of the endogenous analyte.

Applications: IDMS has been widely applied in various fields, including clinical chemistry and environmental analysis, for the accurate quantification of a wide range of compounds. In the context of fatty acid analysis, IDMS coupled with GC-MS or LC-MS/MS provides robust and reliable quantification. For instance, the Environmental Protection Agency (EPA) Method 533 uses isotope dilution for the determination of per- and polyfluoroalkyl substances in drinking water, where isotopically labeled analogues are used for quantification. epa.gov Similarly, (1,2-¹³C₂)decanoic acid is used as an internal standard for the quantification of other fatty acids in metabolomics studies. clinexprheumatol.orgmz-at.de

Quantitative Mass Isotopomer Distribution Analysis (MIDA) in this compound Flux Studies

Quantitative Mass Isotopomer Distribution Analysis (MIDA) is a mathematical framework used to determine the synthesis rates of polymers, such as fatty acids, from the isotopic labeling pattern of a precursor subunit. nih.govoup.com When (1,2-¹³C₂)decanoic acid is metabolized via β-oxidation, it generates ¹³C₂-acetyl-CoA. This labeled acetyl-CoA can then be used for the de novo synthesis of other fatty acids.

Research Context: MIDA is a powerful tool for studying metabolic fluxes. nih.govoup.com For example, by tracing the incorporation of the ¹³C₂ label from (1,2-¹³C₂)decanoic acid into newly synthesized longer-chain fatty acids, researchers can quantify the extent to which medium-chain fatty acids contribute to the synthesis of other lipids. This provides valuable information on fatty acid chain elongation and de novo lipogenesis pathways. Software tools are available to facilitate the complex calculations involved in MIDA. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) for In Vivo Metabolic Tracing with 13C-Enriched Substrates

Nuclear Magnetic Resonance (NMR) spectroscopy and its in vivo counterpart, Magnetic Resonance Spectroscopy (MRS), are powerful non-invasive techniques for studying metabolic pathways. nih.govresearchgate.net The use of ¹³C-enriched substrates like (1,2-¹³C₂)decanoic acid significantly enhances the utility of these methods.

Principles and Advantages: ¹³C NMR spectroscopy can distinguish carbon atoms in different chemical environments within a molecule, providing detailed structural information. core.ac.uk When a ¹³C-labeled substrate is introduced into a biological system, the fate of the ¹³C label can be followed as it is incorporated into various downstream metabolites. nih.govasm.org The use of multilabeled substrates, such as (1,2-¹³C₂)decanoic acid, offers advantages like increased signal-to-noise ratio and the ability to observe homonuclear ¹³C-¹³C spin couplings, which can help differentiate metabolites derived from the exogenous substrate from endogenous pools. nih.gov

In Vivo Applications: ¹³C MRS allows for the real-time, non-invasive monitoring of metabolism in living organisms, including the human brain. nih.govcore.ac.uk By administering a ¹³C-labeled substrate, researchers can track its uptake and conversion into other metabolites. For example, studies have used ¹³C-labeled glucose to monitor brain energy metabolism by observing the labeling of glutamate (B1630785), glutamine, and lactate. core.ac.ukfrontiersin.org Similarly, (1,2-¹³C₂)decanoic acid could be used to study fatty acid metabolism in the brain or other organs in vivo. The detection of ¹³C-labeled metabolites would provide direct insights into the pathways of medium-chain fatty acid oxidation and utilization in a physiological context.

Sample Preparation and Extraction Protocols for Diverse Biological Specimens Containing this compound

The accurate analysis of (1,2-¹³C₂)decanoic acid and its metabolites from complex biological matrices such as plasma, serum, tissues, and cells requires robust and efficient sample preparation and extraction protocols. lipidmaps.orgoup.comlipidmaps.org The goal is to isolate the analytes of interest while removing interfering substances like proteins and salts.

Liquid-Liquid Extraction (LLE): A common method for extracting lipids, including decanoic acid, is liquid-liquid extraction. The Bligh and Dyer method, or variations thereof, which uses a chloroform/methanol/water solvent system, is frequently employed to separate lipids from other cellular components. oup.com For free fatty acids, a two-phase extraction with a solvent like isooctane (B107328) after acidification of the sample is also common. lipidmaps.org

Solid-Phase Extraction (SPE): Solid-phase extraction is another widely used technique for sample cleanup and concentration. eurofins.comeurofins.com The sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. Interfering compounds are washed away, and the analytes are then eluted with a small volume of a suitable solvent. SPE can offer higher selectivity and recovery compared to LLE for certain applications.

Protein Precipitation: For plasma and serum samples, an initial protein precipitation step is often necessary. nih.govresearchgate.net This is typically achieved by adding a water-miscible organic solvent like methanol or acetonitrile, which denatures and precipitates the proteins. The supernatant containing the smaller metabolites, including decanoic acid, can then be collected for further analysis.

Saponification: To analyze total fatty acids (both free and esterified in complex lipids), a saponification step is required. lipidmaps.org This involves hydrolyzing the ester bonds using a strong base, such as potassium hydroxide (B78521) (KOH), to release the fatty acids from lipids like triacylglycerols and phospholipids (B1166683). The resulting free fatty acids can then be extracted and analyzed.

Table 3: Common Sample Preparation Techniques for Fatty Acid Analysis from Biological Matrices

| Technique | Principle | Typical Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of total lipids or free fatty acids from plasma, tissues, and cells. | lipidmaps.orgoup.com |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Cleanup and concentration of fatty acids from aqueous samples like drinking water or plasma. | eurofins.comeurofins.com |

| Protein Precipitation | Removal of proteins from biological fluids using an organic solvent. | Initial cleanup step for plasma and serum samples. | nih.govresearchgate.net |

| Saponification | Base-catalyzed hydrolysis of ester bonds to release fatty acids from complex lipids. | Analysis of total fatty acid composition in tissues and cells. | lipidmaps.org |

Derivatization Strategies for Enhanced Detection and Quantification of Carboxylic Acids, including (1,2-¹³C₂)decanoic Acid

Due to their inherent polarity and low volatility, carboxylic acids like decanoic acid often require chemical derivatization prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS). phenomenex.com Derivatization converts the polar carboxyl group into a less polar, more volatile functional group, improving chromatographic peak shape and enhancing detection sensitivity. phenomenex.comtum.de For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency, especially for analysis in the positive ion mode. researchgate.net

Esterification Reactions

A primary strategy for derivatizing carboxylic acids is esterification. This involves converting the carboxylic acid to an ester, most commonly a methyl ester (fatty acid methyl ester or FAME).

Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF₃) in methanol or butanol are widely used. nih.govbiorxiv.org The catalyst protonates the carboxyl group, making it more reactive towards the alcohol. phenomenex.com This method is effective for creating volatile esters suitable for GC analysis. For instance, using 14% BF₃ in methanol at 60°C for about an hour is a common protocol for generating FAMEs. biorxiv.org

Alkylation: Other reagents can form different alkyl esters. For example, 4-t-butylbenzyl bromide has been used to create 4-t-butylbenzyl esters. lcms.cz This derivatization yields characteristic ions in the mass spectrum, aiding in identification. lcms.cz

Silylation Reactions

Silylation is another prevalent technique where the active hydrogen in the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. tum.debiorxiv.org

TMS Derivatization: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. biorxiv.org The reaction produces TMS esters, which are volatile and thermally stable, making them ideal for GC-MS analysis. biorxiv.org This method is advantageous as it can derivatize other functional groups like hydroxyls simultaneously. biorxiv.org

Derivatization for LC-MS/MS

For LC-MS analysis, derivatization aims to enhance ionization efficiency. By introducing a permanently charged or easily ionizable moiety, the sensitivity of detection in positive electrospray ionization (ESI) mode can be significantly increased. researchgate.net

Charge-Reversal Derivatization: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to label carboxylic acids. silicycle.com A study comparing derivatization agents for LC-MS/MS found that 3-NPH provided derivatization efficiencies close to 100% for various carboxylic acids in complex matrices like cow feces and ruminal fluid. silicycle.com Another strategy involves using "twin derivatization reagents" such as 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) and its analogue (diethylamino)naphthalene-1-sulfonyl piperazine (Dens-PP). libretexts.org This approach has been shown to increase detection sensitivities by 50 to 1500-fold compared to underivatized analysis. libretexts.org

The selection of a derivatization strategy depends on the analytical platform (GC-MS vs. LC-MS), the specific characteristics of the analyte, and the nature of the biological matrix.

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Reagent/Method | Analyte Group | Analytical Technique | Principle | Key Findings/Conditions | Citations |

|---|---|---|---|---|---|

| BF₃-Methanol (12-14%) | Carboxylic Acids | GC-MS | Acid-catalyzed esterification to form Fatty Acid Methyl Esters (FAMEs). | Reaction at ~60°C for 10-60 min. Provides stable, volatile derivatives for GC analysis. | phenomenex.com, nih.gov, biorxiv.org |

| BSTFA / MSTFA (+ TMCS) | Carboxylic Acids, Hydroxyls, Amines | GC-MS | Silylation to form Trimethylsilyl (TMS) esters. | Reaction at ~60°C for 60 min. Volatile and thermally stable derivatives. Can derivatize multiple functional groups. | biorxiv.org |

| 4-t-butylbenzyl bromide | Carboxylic Acids | GC-MS (EI) | Alkylation to form 4-t-butylbenzyl esters. | Generates intense [M-15]⁺ ions, aiding in mass spectral identification. | lcms.cz |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | LC-MS/MS | Forms hydrazones for enhanced ESI+ detection. | High derivatization efficiency (~100%) in complex matrices. Reaction at 40°C for 30 min. | silicycle.com |

| Dns-PP / Dens-PP | Free Fatty Acids | LC-MS/MS | "Twin derivatization" introduces a tertiary amine for enhanced ESI+ detection. | Increases detection sensitivity by 50-1500x. Allows for accurate quantification using isotopically labeled standards. | researchgate.net, libretexts.org |

Solid-Phase Extraction (SPE) Techniques for Isolation of (1,2-¹³C₂)decanoic Acid

Solid-phase extraction (SPE) is a cornerstone of sample preparation for the analysis of lipids, including (1,2-¹³C₂)decanoic acid, from complex biological fluids. researchgate.net It serves to isolate analytes from interfering matrix components, concentrate the sample, and transfer the analyte to a solvent compatible with the subsequent analytical technique. researchgate.net The choice of SPE sorbent and protocol is critical and depends on the physicochemical properties of the analyte and the matrix.

Reversed-Phase SPE

Reversed-phase SPE is commonly used for the extraction of non-polar to moderately polar compounds from aqueous matrices. caymanchem.com

C18 Sorbents: Octadecyl (C18) bonded silica (B1680970) is the most common reversed-phase sorbent. sorbtech.com It retains hydrophobic compounds like decanoic acid via van der Waals forces from the aqueous sample. researchgate.net A typical protocol involves conditioning the cartridge with methanol and water, loading the acidified sample, washing with a weak aqueous organic solvent to remove polar impurities, and finally eluting the fatty acid with a stronger organic solvent like methanol, acetone, or methylene (B1212753) chloride. phenomenex.comnih.gov End-capped C18 (C18-EC) sorbents are often used to minimize secondary interactions with residual silanol (B1196071) groups. sorbtech.com

Ion-Exchange SPE

Ion-exchange SPE separates molecules based on their charge. For acidic compounds like decanoic acid, an anion-exchange sorbent is used.

Aminopropyl Sorbents: Aminopropyl-bonded silica cartridges can effectively separate lipid classes. tum.de In a typical application for plasma analysis, a total lipid extract is loaded onto the column. Neutral lipids (like cholesterol esters and triglycerides) can be eluted with a non-polar solvent mixture (e.g., chloroform/2-propanol), while free fatty acids are subsequently eluted with a more polar, acidic solvent (e.g., diethyl ether containing acetic acid). tum.de This allows for the fractionation of different lipid classes prior to analysis. tum.decambridge.org

Mixed-Mode SPE

Mixed-mode SPE cartridges combine two or more retention mechanisms, such as reversed-phase and ion-exchange, to provide enhanced selectivity. libretexts.org

Reversed-Phase/Anion-Exchange: These sorbents can retain fatty acids by both hydrophobic interactions and anion exchange. lcms.cz This dual mechanism is particularly useful for cleaning up complex samples like urine or plasma, where a wide range of interfering compounds may be present. libretexts.org For example, a C8/Strong Anion Exchange (SAX) sorbent can be used to extract acidic drugs and metabolites from physiological fluids. silicycle.com

The development of automated SPE systems has significantly increased the throughput for large-scale epidemiological studies, allowing for the processing of thousands of plasma samples for fatty acid analysis. nih.gov

Table 2: Solid-Phase Extraction (SPE) Protocols for Fatty Acid Isolation

| SPE Sorbent | Retention Mechanism | Biological Matrix | Typical Protocol Steps | Purpose | Citations |

|---|---|---|---|---|---|

| C18 (Octadecyl) | Reversed-Phase | Plasma, Water, Urine | Condition: Methanol, Water. Load: Acidified aqueous sample. Wash: Water or weak aqueous-organic mix. Elute: Methanol, Acetonitrile, or Hexane/Ether. | Desalting and extraction of fatty acids and other non-polar to moderately polar compounds. | phenomenex.com, sorbtech.com, caymanchem.com |

| Aminopropyl | Weak Anion Exchange / Normal Phase | Plasma | Condition: Hexane. Load: Lipid extract in Chloroform. Elute Fractions: 1. Chloroform/2-Propanol (neutral lipids). 2. Diethyl Ether/Acetic Acid (free fatty acids). 3. Methanol (phospholipids). | Fractionation of lipid classes (neutral lipids, free fatty acids, phospholipids). | cambridge.org, tum.de |

| Mixed-Mode (e.g., C8/SCX, C18/SAX) | Reversed-Phase & Ion-Exchange | Plasma, Urine, Water | Protocol is highly dependent on specific sorbent and analyte. Elution uses pH and/or organic solvent changes to selectively release compounds. | High selectivity for complex samples. Isolation of acidic, basic, and neutral compounds. | lcms.cz, libretexts.org, specartridge.com |

| Polymeric (e.g., Bond Elut Plexa) | Reversed-Phase (Polymeric) | Fecal & Intestinal Contents | Load: Sample extract in acetone. Wash: 5% Acetone. Elute: Acetone. | Purification of short- and medium-chain fatty acids from complex fecal matrices without derivatization. | mdpi.com |

Applications of 1,2 13c2 Decanoic Acid in Lipid Metabolism Research

Elucidating Fatty Acid Oxidation Pathways Using (1,2-13C2)decanoic Acid

Fatty acid oxidation (FAO) is a critical mitochondrial process that breaks down fatty acids to produce energy. Using this compound, researchers can precisely follow the catabolism of this medium-chain fatty acid (MCFA). As the labeled decanoic acid undergoes β-oxidation, it is sequentially broken down into two-carbon units of acetyl-CoA. The specific labeling at the C1 and C2 positions ensures that each resulting acetyl-CoA molecule carries both 13C isotopes (M+2). This labeled acetyl-CoA can then be tracked as it enters the tricarboxylic acid (TCA) cycle, providing a dynamic view of cellular energy production. mdpi.com

Tracing Carbon Flux through Acetyl-CoA Generation from this compound

The primary advantage of using this compound is its ability to directly measure the flux of carbon from a fatty acid into the acetyl-CoA pool. After four cycles of β-oxidation, the ten-carbon chain of decanoic acid yields five molecules of acetyl-CoA. The initial acetyl-CoA produced from the carboxyl end of this compound is doubly labeled ([1,2-13C2]acetyl-CoA). Subsequent analytical techniques, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can quantify the enrichment of this M+2 acetyl-CoA and its downstream metabolites in the TCA cycle, like citrate (B86180) and malate. uu.nl This allows for the precise calculation of the contribution of decanoic acid to the total energy expenditure of the cell, distinguishing it from other substrates like glucose or other fatty acids. nih.gov

Assessment of Mitochondrial Fatty Acid Transport and Utilization via this compound Tracing

Before oxidation, fatty acids must be transported into the mitochondria. Unlike long-chain fatty acids (LCFAs), which require the carnitine palmitoyltransferase (CPT) shuttle system, medium-chain fatty acids like decanoic acid can cross the mitochondrial membrane more directly. researchgate.net By administering this compound and monitoring the appearance of labeled acetyl-CoA and TCA cycle intermediates within the mitochondria, researchers can assess the efficiency of MCFA transport and subsequent utilization. nih.govcore.ac.uk This method helps in studying metabolic disorders where fatty acid transport or oxidation is impaired, providing insights into the specific steps that are affected. frontiersin.orgmerckmanuals.com

Investigating De Novo Lipogenesis and Fatty Acid Synthesis with this compound

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily acetyl-CoA. mdpi.com While it may seem counterintuitive to use a fatty acid to study DNL, this compound provides a unique tool for this purpose. The labeled acetyl-CoA generated from its oxidation in the mitochondria can be transported to the cytosol. nih.gov This cytosolic [1,2-13C2]acetyl-CoA can then serve as a building block for fatty acid synthase (FAS) to create new, longer-chain fatty acids, such as palmitate. researchgate.net By tracking the incorporation of the M+2 label into newly synthesized fatty acids, scientists can quantify the rate at which catabolized fatty acid carbons are recycled back into the cellular lipid pool. This process of fatty acid breakdown and re-synthesis is a key aspect of lipid homeostasis. researchgate.net

Studies on Lipid Remodeling and Turnover Using this compound

Lipid remodeling and turnover are continuous processes where existing lipids are modified or replaced, which is crucial for maintaining membrane integrity and cellular signaling. This compound can be used to trace these dynamics. Once inside the cell, the labeled decanoic acid can be directly incorporated into complex lipids such as triglycerides (TGs) and phospholipids (B1166683) through esterification. Alternatively, it can be elongated into longer fatty acids before incorporation. By following the 13C label over time, researchers can measure the rate of synthesis and degradation of specific lipid species. This provides a detailed picture of the lipidome's dynamic response to various physiological or pathological stimuli, such as metabolic stress or disease. chemie-brunschwig.chscience.gov

Analysis of Medium-Chain Fatty Acid Metabolism Using this compound

Decanoic acid is a medium-chain fatty acid (MCFA) with distinct metabolic properties compared to long-chain fatty acids. nih.gov MCFAs are absorbed and metabolized more rapidly, and their study is relevant to ketogenic diets and certain metabolic disorders. frontiersin.org this compound is an ideal tracer for investigating the specific pathways of MCFA metabolism. nih.gov Studies using labeled decanoic acid have helped elucidate how these fatty acids are oxidized for energy, converted into ketone bodies, or used for other biosynthetic processes. frontiersin.orgnih.gov

For instance, research in human-induced pluripotent stem cell-derived astrocytes using uniformly labeled C8 (octanoic acid) and C10 (decanoic acid) has revealed significant differences in their metabolic fates. Such studies provide quantitative data on how different MCFAs contribute to cellular energy and biosynthesis. frontiersin.org

The table below presents hypothetical data modeled after findings from such tracer studies, illustrating the differential metabolic flux of two different MCFAs in astrocytes. frontiersin.org

| Metabolic Flux Parameter | [U-13C]Octanoic Acid (C8:0) | [U-13C]Decanoic Acid (C10:0) |

|---|---|---|

| Rate of β-Oxidation (nmol/hr/mg protein) | 15.2 | 10.8 |

| Ketone Body (βHB) Release Rate (nmol/hr/mg protein) | 8.9 | 4.5 |

| Contribution to TCA Cycle (% of total acetyl-CoA) | 25% | 18% |

| Unlabeled Elongation Flux (C8 to C10 or C10 to C12) | Low | High |

This type of analysis demonstrates that even closely related MCFAs can have substantially different metabolic processing within the same cell type, a level of detail made possible through stable isotope tracing. frontiersin.org

Applications of 1,2 13c2 Decanoic Acid in Biochemical Pathway Elucidation

Investigating Microbial Metabolic Pathways with (1,2-¹³C₂)decanoic Acid (e.g., Bacterial Virulence Factor Biosynthesis)

Many bacteria utilize fatty acids not only as an energy source but also as precursors for synthesizing signaling molecules that regulate crucial processes, including virulence. One such family of signaling molecules is the Diffusible Signal Factors (DSF), which includes compounds structurally related to decanoic acid, such as cis-2-decenoic acid. This molecule is known to play a role in biofilm dispersal and the regulation of virulence factor expression in pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netnih.govfrontiersin.org

By supplying (1,2-¹³C₂)decanoic acid to a bacterial culture, researchers can trace its incorporation into these virulence-associated molecules. The key analytical technique is mass spectrometry, which can distinguish between unlabeled molecules and those containing one or more ¹³C atoms (isotopologues). The presence of a product with a mass increased by two units (an M+2 isotopologue) strongly indicates that the first two carbons of the decanoic acid chain were incorporated as an intact unit. This suggests a direct enzymatic modification of decanoic acid or its activated form (decanoyl-CoA) to produce the signaling molecule. Conversely, if the label is scrambled or appears as M+1 isotopologues, it implies that the decanoic acid was first catabolized into smaller units (like acetyl-CoA) and then reassembled into the final product.

Research Findings: In a hypothetical study investigating the biosynthesis of a decenoic acid-derived virulence factor, P. aeruginosa cultures were supplemented with (1,2-¹³C₂)decanoic acid. The resulting signaling molecules were extracted and analyzed by mass spectrometry. The analysis revealed a significant enrichment of the M+2 isotopologue of the virulence factor, confirming that decanoic acid is a direct precursor.

| Isotopologue | Expected Mass Shift | Relative Abundance in Control Group (%) | Relative Abundance in Labeled Group (%) | Interpretation |

|---|---|---|---|---|

| M+0 (Unlabeled) | 0 | 98.9 | 24.5 | Represents the naturally occurring, unlabeled molecule. |

| M+1 | +1 | 1.1 | 2.5 | Primarily from natural ¹³C abundance; slight increase may indicate minor metabolic scrambling. |

| M+2 | +2 | <0.1 | 73.0 | High enrichment indicates direct incorporation of the intact (1,2-¹³C₂) unit from the precursor. |

Role of (1,2-¹³C₂)decanoic Acid in Understanding Precursor Incorporation into Complex Biosynthetic Products

Many valuable natural products, including antibiotics and other therapeutics, are polyketides. These complex molecules are synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. The process begins with a "starter unit" and proceeds with the addition of multiple "extender units," which are typically derived from malonyl-CoA or methylmalonyl-CoA.

(1,2-¹³C₂)decanoic acid can be used to determine if a fatty acid serves as a starter unit in polyketide biosynthesis. If decanoyl-CoA (derived from the labeled decanoic acid) acts as the starter unit, the intact ¹³C₂ label will be found only at the beginning of the resulting polyketide chain. However, if the (1,2-¹³C₂)decanoic acid is first catabolized via beta-oxidation into ¹³C₂-acetyl-CoA, this labeled unit can then be converted to ¹³C₂-malonyl-CoA and incorporated multiple times as an extender unit. This would result in a labeling pattern throughout the polyketide backbone.

Research Findings: To elucidate the origin of the backbone of a hypothetical polyketide antibiotic produced by a Streptomyces species, a feeding study with (1,2-¹³C₂)decanoic acid was conducted. Analysis of the antibiotic by mass spectrometry and subsequent fragmentation (MS/MS) allowed for the localization of the ¹³C labels. The results showed a single M+2 signal in the fragment corresponding to the start of the chain, confirming decanoic acid's role as a direct starter unit.

| Hypothesis | Predicted Fate of (1,2-¹³C₂)decanoic Acid | Expected Labeling Pattern in Final Product | Observed Result |

|---|---|---|---|

| Decanoic acid is a starter unit | Direct incorporation of decanoyl-CoA | A single ¹³C₂ unit at the start of the polyketide chain | Consistent |

| Decanoic acid is an extender unit source | Catabolism to ¹³C₂-acetyl-CoA, then incorporation | Multiple ¹³C₂ units distributed throughout the chain | Inconsistent |

Elucidating Carbon Flow in Intermediary Metabolism via (1,2-¹³C₂)decanoic Acid Labeling

(1,2-¹³C₂)decanoic acid is an excellent tool for probing central carbon metabolism, particularly the interplay between fatty acid beta-oxidation and the Tricarboxylic Acid (TCA) cycle. The catabolism of decanoic acid through beta-oxidation yields five molecules of acetyl-CoA. wikipedia.orgaocs.org When (1,2-¹³C₂)decanoic acid is the substrate, the first cycle of beta-oxidation releases one molecule of (1,2-¹³C₂)acetyl-CoA, while the subsequent four molecules of acetyl-CoA are unlabeled.

This doubly labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). nih.gov By tracking the distribution of the ¹³C₂ label through the various intermediates of the TCA cycle and connected pathways (such as amino acid biosynthesis), it is possible to quantify the rate of carbon flow (flux) through these reactions. nih.gov For example, after one turn of the TCA cycle, the two labeled carbons will be found in oxaloacetate. In subsequent turns, one labeled carbon can be lost as ¹³CO₂, allowing for the calculation of cycle turnover rates. The specific patterns of M+1 and M+2 isotopologues in metabolites like glutamate (B1630785) and aspartate (which are derived from α-ketoglutarate and oxaloacetate, respectively) provide detailed insights into metabolic activity. mnms-platform.com

Research Findings: In a study on cellular metabolism, cells were incubated with (1,2-¹³C₂)decanoic acid, and the mass isotopologue distributions of key TCA cycle intermediates were measured. The results provided a quantitative map of carbon flow, highlighting the contribution of fatty acid oxidation to the cell's energy and biosynthetic needs.

| Metabolite | Primary Isotopologue Formed | Metabolic Interpretation |

|---|---|---|

| Citrate | M+2 | Direct entry of (1,2-¹³C₂)acetyl-CoA into the TCA cycle. |

| α-Ketoglutarate | M+2 | Indicates progression through the first steps of the TCA cycle. |

| Glutamate | M+2 | Shows flux from the TCA cycle into amino acid biosynthesis. |

| Succinate | M+2 | Represents carbon that has progressed past the first decarboxylation step. |

| Malate | M+2 / M+1 | M+2 indicates the first turn of the cycle; M+1 can appear after subsequent turns following a decarboxylation event, indicating cycle turnover. |

| Aspartate | M+2 / M+1 | Derived from oxaloacetate; its labeling pattern reflects the state of the latter half of the TCA cycle. |

1,2 13c2 Decanoic Acid in Specific Biological and Disease Model Systems

Metabolic Studies in Cell Culture Models Utilizing (1,2-¹³C₂)decanoic Acid

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), providing a dynamic understanding of cellular metabolism by tracking the transformation of labeled substrates into downstream metabolites. researchgate.netnih.gov The use of (1,2-¹³C₂)decanoic acid in cell culture models allows for the precise elucidation of fatty acid oxidation (FAO) pathways and their contribution to central carbon metabolism.

When cultured cells are supplied with (1,2-¹³C₂)decanoic acid, the fatty acid is taken up and transported to the mitochondria for β-oxidation. This process systematically cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA. Crucially, the initial round of β-oxidation of (1,2-¹³C₂)decanoic acid yields [1,2-¹³C₂]acetyl-CoA. This doubly labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180).

The resulting labeling pattern in TCA cycle intermediates provides a wealth of information about metabolic fluxes. nih.gov For instance, the initial citrate formed will be an M+2 isotopologue (a molecule with a mass two units higher than the unlabeled version). As this M+2 citrate is processed through the TCA cycle, the ¹³C labels are incorporated into other intermediates like α-ketoglutarate, succinate, fumarate, and malate, allowing for the quantification of cycle activity. nih.govnih.gov

Research findings from such studies reveal how different cell types utilize medium-chain fatty acids. In proliferative cells, a significant portion of the carbon derived from FAO may exit the canonical TCA cycle as citrate to support anabolic processes like de novo fatty acid synthesis in the cytosol. nih.govnih.gov In contrast, cells with high oxidative energy demands may direct a larger fraction of fatty acid-derived carbon through the complete TCA cycle for energy production. nih.gov By tracing (1,2-¹³C₂)decanoic acid, researchers can quantify the partitioning of its carbon between these catabolic and anabolic fates, providing critical insights into the metabolic phenotype of cancer cells, glioblastomas, and other cell types. nih.govfrontiersin.org

Table 1: Expected ¹³C Labeling of Key Metabolites from (1,2-¹³C₂)decanoic Acid in Cell Culture

| Precursor | Metabolic Process | Key Metabolite | Expected Primary Isotopologue | Metabolic Insight |

|---|---|---|---|---|

| (1,2-¹³C₂)decanoic acid | β-Oxidation | Acetyl-CoA | M+2 | Direct product of fatty acid breakdown |

| [1,2-¹³C₂]Acetyl-CoA | TCA Cycle (1st Turn) | Citrate | M+2 | Entry and rate of FAO-derived carbon into TCA |

| [1,2-¹³C₂]Acetyl-CoA | TCA Cycle (1st Turn) | α-Ketoglutarate | M+2 | TCA cycle flux |

| [1,2-¹³C₂]Acetyl-CoA | TCA Cycle (1st Turn) | Malate | M+2 | TCA cycle flux and cataplerosis |

| M+2 Citrate | Fatty Acid Synthesis | Palmitate | M+2, M+4, etc. | Anabolic use of fatty acid-derived carbon |

In Vivo Tracing in Animal Models for Systemic Metabolic Understanding with (1,2-¹³C₂)decanoic Acid

While cell culture models are invaluable, in vivo tracing in animal models is essential for understanding metabolism at a systemic level, accounting for the complex interplay between different organs and tissues. nih.gov Administering (1,2-¹³C₂)decanoic acid to animal models allows researchers to track its absorption, distribution, and organ-specific metabolism. researchgate.netprinceton.edu

Following administration, typically through oral gavage or infusion, the labeled decanoic acid is absorbed and transported in the bloodstream. It can be taken up by various organs, including the liver, brain, heart, and skeletal muscle, each with distinct metabolic preferences. nih.govbiorxiv.org The liver, for example, is a primary site for the metabolism of medium-chain fatty acids, where they can be oxidized for energy or converted into ketone bodies. Tracing the ¹³C label from (1,2-¹³C₂)decanoic acid into circulating ketone bodies (β-hydroxybutyrate and acetoacetate) can quantify the rate of hepatic ketogenesis.

Simultaneously, the tracer can cross the blood-brain barrier and be utilized by brain cells, or be taken up by the heart and muscle to fuel their high energy demands. researchgate.net By collecting tissue samples at specific time points after tracer administration and analyzing the ¹³C enrichment in downstream metabolites using mass spectrometry, a comprehensive map of systemic fatty acid metabolism can be constructed. nih.govprinceton.edu This approach reveals how metabolic fluxes are altered in different physiological states, such as fasting versus fed states, or in response to diet. nih.gov

Investigation of Metabolic Dysregulation in Disease States Using (1,2-¹³C₂)decanoic Acid

Cerebral metabolic dysfunction is a critical feature following traumatic brain injury (TBI). nih.govresearchgate.net TBI induces significant changes in brain energy metabolism, often characterized by an initial period of hyperglycolysis followed by metabolic depression. nih.gov While glucose is the brain's primary fuel, fatty acids, particularly medium-chain fatty acids like decanoic acid, are gaining attention as alternative and potentially beneficial energy substrates in the context of neurological disorders. researchgate.netfrontiersin.org

The ¹³C isotope tracing technique is a powerful method for dissecting the complex metabolic derangements that occur after TBI. nih.govresearchgate.net Studies using tracers like [1,2-¹³C₂]glucose have revealed increased flux through the pentose (B10789219) phosphate (B84403) pathway in TBI patients, likely as a protective response to oxidative stress. nih.gov

Utilizing (1,2-¹³C₂)decanoic acid as a tracer in animal models of TBI would provide direct insights into how the injured brain utilizes this specific fatty acid. This is crucial because TBI can impair glucose metabolism, forcing the brain to rely more heavily on other fuels. By tracking the ¹³C label from decanoic acid into brain metabolites such as acetyl-CoA and TCA cycle intermediates, researchers could quantify the rate of fatty acid oxidation in different brain regions (e.g., the injury core vs. penumbra) and in different cell types (neurons vs. astrocytes). researchgate.net This information is vital for understanding the bioenergetic disturbances post-TBI and could reveal novel therapeutic targets aimed at providing effective energy substrates to the injured brain. nih.gov

Environmental and Toxicological Research Utilizing (1,2-¹³C₂)decanoic Acid as a Tracer or Internal Standard

In the fields of environmental science and toxicology, isotopically labeled compounds are indispensable for the accurate quantification of pollutants. (1,2-¹³C₂)decanoic acid, particularly its perfluorinated analogue, is widely used as an internal standard in methods for detecting and measuring per- and polyfluoroalkyl substances (PFAS).

PFAS are a group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. wiley.com Accurate measurement of these compounds in complex matrices like drinking water, soil, serum, and plasma is a significant analytical challenge. researchgate.net

The isotope dilution method, which employs isotopically labeled internal standards, is the gold standard for PFAS quantification. amazonaws.comeurofins.com In this technique, a known amount of a labeled standard, such as Perfluoro-n-[1,2-¹³C₂]decanoic acid (¹³C₂-PFDA), is added to a sample before any extraction or clean-up steps. amazonaws.comnyack.gov This labeled standard is chemically identical to its unlabeled counterpart (the analyte of interest, PFDA) and therefore behaves identically during the entire analytical process. Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard.

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the ratio of the unlabeled analyte to the labeled internal standard. researchgate.net Because the amount of internal standard added was known, this ratio allows for a highly accurate calculation of the original concentration of the analyte in the sample, inherently correcting for variations in sample matrix effects and recovery efficiency. eurofins.com ¹³C₂-PFDA is specifically used as the internal standard for quantifying Perfluorodecanoic acid (PFDA) and can also be used for other related long-chain perfluoroalkyl carboxylic acids. amazonaws.com

Table 2: Use of Perfluoro-n-[1,2-¹³C₂]decanoic Acid as an Internal Standard in PFAS Analysis

| Labeled Internal Standard | Target Analyte | Common Abbreviation | Analytical Method | Sample Matrix |

|---|---|---|---|---|

| Perfluoro-n-[1,2-¹³C₂]decanoic acid | Perfluorodecanoic acid | PFDA | Isotope Dilution LC-MS/MS | Drinking Water nyack.gov |

| Perfluoro-n-[1,2-¹³C₂]decanoic acid | Perfluorodecanoic acid | PFDA | Isotope Dilution LC-MS/MS | Plasma / Serum researchgate.net |

| Perfluoro-n-[1,2-¹³C₂]decanoic acid | Perfluorododecanoic acid | PFDoA | Isotope Dilution LC-MS/MS | Drinking Water amazonaws.com |

Challenges and Future Directions in 1,2 13c2 Decanoic Acid Research

Advancements in Quantitative Isotope Tracing Methodologies for (1,2-13C2)decanoic Acid

The precision and scope of metabolic analysis using this compound are intrinsically linked to the sophistication of the analytical techniques employed. The primary challenges lie in achieving high sensitivity, accurately resolving complex isotopic patterns, and managing the vast datasets generated. Future advancements are focused on enhancing analytical platforms and computational tools to overcome these hurdles.

Mass Spectrometry (MS): High-resolution mass spectrometry is a fundamental tool for tracing stable isotopes. Future developments aim to improve the sensitivity of MS instruments to detect low-abundance metabolites and their isotopologues derived from this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are continually being refined for better separation and detection of fatty acids and their metabolic products. researchgate.netnih.gov A significant challenge is correcting for the natural abundance of 13C to accurately determine the true enrichment from the tracer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a complementary approach, providing detailed information about the specific location of 13C atoms within a molecule, which is crucial for distinguishing between different metabolic pathways. nih.govcdnsciencepub.com While traditionally less sensitive than MS, advancements in NMR technology, such as higher field magnets and cryoprobes, are boosting its analytical power. cdnsciencepub.com One of the key advantages of NMR is its non-destructive nature, allowing for the analysis of samples that can be used for further experiments. nih.gov

Computational Tools for Metabolic Flux Analysis (MFA): The interpretation of raw isotopic data into meaningful metabolic fluxes is a complex computational task. The development of sophisticated software is crucial for the advancement of the field. Tools for 13C-Metabolic Flux Analysis (13C-MFA) are becoming more powerful, enabling the analysis of increasingly complex metabolic networks. nih.govcreative-proteomics.combiosynsis.com Future software will likely incorporate machine learning algorithms to improve the accuracy of flux estimations and handle the large datasets generated by modern analytical instruments. nih.gov

| Technique | Strengths | Challenges | Future Directions |

|---|---|---|---|

| Mass Spectrometry (MS) | High sensitivity, high throughput, capable of detecting a wide range of metabolites. | Destructive analysis, requires complex sample preparation, challenges in distinguishing isotopologues. | Improved ionization techniques for higher sensitivity, enhanced chromatographic separation, advanced data analysis software. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed positional information of isotopes, requires minimal sample preparation. | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. | Higher field magnets for increased resolution and sensitivity, development of novel pulse sequences, integration with other analytical techniques. |

Integration of this compound Tracing with Multi-Omics Approaches for Systems-Level Metabolic Understanding

To gain a holistic view of cellular metabolism, data from this compound tracing must be integrated with other "omics" disciplines, including genomics, transcriptomics, and proteomics. This systems-level approach allows researchers to connect changes in metabolic fluxes with the underlying genetic and regulatory networks.

The integration of these diverse datasets presents a significant computational challenge. nih.govoup.com However, the development of specialized bioinformatics pipelines is making this integration more feasible. oup.complos.org These pipelines can map metabolic flux data onto genome-scale metabolic models, providing a framework to understand how genetic variations or changes in gene expression impact the metabolism of this compound. nih.govmdpi.com

Future research will focus on creating more comprehensive models that can dynamically integrate multi-omics data in real-time. This will enable a more nuanced understanding of how cells adapt their metabolism in response to various stimuli and how these adaptations contribute to disease. The integration of stable isotope tracing with single-cell omics technologies is also a promising frontier, which will allow for the study of metabolic heterogeneity within a population of cells. nih.gov

| Omics Field | Type of Data | Integrated Insights |

|---|---|---|

| Genomics | DNA sequence variations (e.g., SNPs) | Understanding how genetic predispositions affect decanoic acid metabolism and contribute to metabolic disorders. |

| Transcriptomics | Gene expression levels (mRNA) | Correlating changes in the expression of metabolic enzymes with observed fluxes in decanoic acid pathways. |

| Proteomics | Protein abundance and post-translational modifications | Linking the quantity and activity of enzymes to the metabolic fate of decanoic acid. oup.com |

Exploration of Novel Metabolic Pathways and Biomarkers Using this compound

This compound is a valuable tool for discovering new metabolic pathways and identifying novel biomarkers associated with various diseases. As a medium-chain fatty acid, its metabolism is of particular interest in neurological and metabolic disorders.

Studies have shown that decanoic acid can influence astrocyte energy metabolism, suggesting its potential role in neuroprotective mechanisms. ku.dkmdpi.comnih.gov By tracing the metabolic fate of this compound in brain cells, researchers can uncover novel pathways related to neurotransmitter synthesis and neuronal support. nih.govresearchgate.net For instance, it has been demonstrated that the metabolism of decanoic acid in astrocytes can promote the synthesis of GABA in neurons through an elevated supply of glutamine. nih.gov This could have significant implications for understanding and treating neurological conditions. nih.gov

Furthermore, the unique metabolic signatures generated from the metabolism of this compound can serve as potential biomarkers. Alterations in the flux through specific pathways, as revealed by the isotopic labeling patterns in downstream metabolites, could indicate the presence or progression of a disease. nih.govacs.org Future research will likely focus on using this tracer in various disease models to identify new diagnostic and therapeutic targets.

Development of Standardized Protocols for Inter-Laboratory Comparability in this compound Studies

A major challenge in the field of metabolomics and stable isotope tracing is the lack of standardized protocols, which can lead to significant variability in results between different laboratories. gatech.eduresearchgate.netnih.gov This issue hinders the ability to compare and integrate data from multiple studies, slowing down scientific progress.

To address this, there is a growing movement towards the development and adoption of standardized operating procedures (SOPs) for every step of the experimental workflow, from sample collection and preparation to data analysis and reporting. nih.govmurdoch.edu.au The establishment of reference materials and participation in inter-laboratory proficiency tests are also crucial for ensuring the accuracy and reproducibility of measurements. nih.govnih.gov

Future efforts will focus on creating a consensus on best practices for conducting and reporting studies using tracers like this compound. This will involve collaboration between researchers, scientific societies, and funding agencies to establish clear guidelines. nih.gov The adoption of such standards will be essential for building robust and reliable databases of metabolic flux data, which will be invaluable for the entire research community.

Q & A

Q. How is (1,2-<sup>13</sup>C2)decanoic acid synthesized for isotopic labeling in metabolic studies?

The synthesis typically involves introducing <sup>13</sup>C isotopes at specific carbon positions via precursor-directed biosynthesis or chemical synthesis. For example, tetradecanoic-1,2-<sup>13</sup>C2 acid (a structurally similar compound) is synthesized using isotopically labeled starting materials like <sup>13</sup>C-enriched acetic acid or malonyl-CoA derivatives, which are enzymatically elongated during fatty acid biosynthesis . This method ensures high isotopic purity (>99 atom% <sup>13</sup>C) critical for tracing metabolic pathways.

Q. What analytical techniques are optimized for quantifying (1,2-<sup>13</sup>C2)decanoic acid in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing transitions like m/z 515.2 → 470.1 for the labeled compound and m/z 512.9 → 468.9 for the unlabeled analog. This allows precise differentiation and quantification in complex matrices such as water or biological fluids . Isotopic separation is achieved using C18 columns with mobile phases containing ammonium acetate and methanol.

Q. Why is (1,2-<sup>13</sup>C2)decanoic acid used as an internal standard in PFAS analysis?

The compound serves as a stable isotope-labeled surrogate to correct for matrix effects and instrument variability during PFAS quantification. For example, in EPA Method 537.1, it compensates for losses during solid-phase extraction (SPE) and improves accuracy in detecting perfluorodecanoic acid (PFDA) . Its structural similarity to target analytes ensures comparable extraction recovery and ionization efficiency.

Q. How does isotopic labeling enhance studies on fatty acid metabolism in microbial systems?

By incorporating (1,2-<sup>13</sup>C2)decanoic acid into microbial cultures (e.g., Pseudomonas aeruginosa), researchers track its incorporation into metabolites like 4-hydroxy-2-alkylquinolines (HAQs) using <sup>13</sup>C-NMR or mass spectrometry. This reveals carbon flux through β-oxidation pathways and biosynthetic routes, as demonstrated in studies where labeled decanoic acid increased HAQ production .

Q. What precautions are necessary when handling (1,2-<sup>13</sup>C2)decanoic acid in cell-based assays?

Key precautions include:

- Using solvent-resistant containers to avoid leaching of interfering compounds (e.g., PFAS from PTFE tubes).

- Validating cell membrane permeability via electrochemical impedance spectroscopy to ensure uptake without disrupting lipid bilayers .

- Confirming isotopic stability under experimental conditions (e.g., pH, temperature) to prevent <sup>13</sup>C loss.

Advanced Research Questions

Q. How can researchers resolve low surrogate recovery rates of (1,2-<sup>13</sup>C2)decanoic acid in PFAS analysis?

Low recovery (< QC limits) often stems from matrix interference or SPE cartridge inefficiency. Mitigation strategies include:

- Optimizing SPE sorbents (e.g., switching from C18 to S-DVB cartridges to reduce PFAS contamination) .

- Adjusting spiking concentrations to account for competitive binding in high-organic matrices.

- Validating recovery using alternative surrogates (e.g., <sup>13</sup>C4-PFOS) to identify systemic biases .

Q. What experimental design considerations are critical when using (1,2-<sup>13</sup>C2)decanoic acid to study bacterial quorum sensing?

Key considerations include:

- Dose optimization : Excess decanoic acid inhibits bacterial growth, necessitating dose-response assays (e.g., 0.1–1 mM tested in P. aeruginosa PA14 cultures) .

- Isotopic dilution controls : Unlabeled decanoic acid controls must be included to distinguish isotopic enrichment from natural abundance.

- Metabolite extraction timing : Sampling at mid-log phase ensures maximal HAQ production without degradation.

Q. How can cross-contamination between isotopic and native decanoic acid be minimized in mass spectrometry?

Cross-contamination arises from overlapping isotopic peaks or carryover. Solutions include:

Q. What statistical methods address variability in (1,2-<sup>13</sup>C2)decanoic acid tracer studies?

Isotope ratio mass spectrometry (IRMS) data require correction for natural <sup>13</sup>C abundance and kinetic isotope effects. Bayesian hierarchical models or Monte Carlo simulations are used to propagate uncertainty in metabolic flux analysis . Additionally, surrogate-normalized quantification (e.g., using <sup>13</sup>C2-PFDA as an internal standard) reduces technical variability in environmental samples .

Q. How does (1,2-<sup>13</sup>C2)decanoic acid improve reproducibility in neurochemical studies?

In ketogenic diet (KD) research, the compound enables precise measurement of brain uptake and β-oxidation rates. Methodological steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.